Azanidazole
Overview
Description
Azanidazole is a nitroimidazole derivative used primarily in gynecology for the treatment of trichomonal infections . It is a small molecule with the chemical formula C10H10N6O2 and a molar mass of 246.23 g/mol . The compound is known for its antimicrobial properties, particularly against protozoal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanidazole can be synthesized through a multi-step process involving the reaction of 2-amino-4-chloropyrimidine with 1-methyl-5-nitroimidazole . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures . The final product is obtained through purification steps such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Azanidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Major Products
The major products formed from these reactions include amino derivatives and substituted imidazole compounds .
Scientific Research Applications
Azanidazole has a wide range of applications in scientific research:
Mechanism of Action
Azanidazole exerts its effects by interfering with the DNA synthesis of protozoal organisms . The nitro group is reduced within the microbial cell, leading to the formation of reactive intermediates that damage the DNA . This results in the inhibition of cell replication and ultimately the death of the microorganism .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used for similar antimicrobial purposes.
Tinidazole: Known for its longer half-life and similar mechanism of action.
Uniqueness
Azanidazole is unique in its specific application in gynecology for trichomonal infections and its potential use as a radiosensitizer . Its chemical structure allows for specific interactions with microbial DNA, making it a valuable compound in both medical and industrial applications .
Properties
CAS No. |
62973-76-6 |
---|---|
Molecular Formula |
C10H10N6O2 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H10N6O2/c1-15-8(13-6-9(15)16(17)18)3-2-7-4-5-12-10(11)14-7/h2-6H,1H3,(H2,11,12,14)/b3-2+ |
InChI Key |
LHIALLMPKJMSIQ-NSCUHMNNSA-N |
SMILES |
CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-] |
Isomeric SMILES |
CN1C(=CN=C1/C=C/C2=NC(=NC=C2)N)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-] |
Appearance |
Solid powder |
melting_point |
233.5 °C |
62973-76-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
azanidazole Triclose |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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